Dimethylamine-15N hydrochloride

Catalog No.
S788206
CAS No.
75693-94-6
M.F
C2H7N.ClH
C2H8ClN
M. Wt
81.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylamine-15N hydrochloride

CAS Number

75693-94-6

Product Name

Dimethylamine-15N hydrochloride

IUPAC Name

N-methylmethanamine;hydrochloride

Molecular Formula

C2H7N.ClH
C2H8ClN

Molecular Weight

81.54 g/mol

InChI

InChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H

InChI Key

IQDGSYLLQPDQDV-UHFFFAOYSA-N

SMILES

CNC.Cl

Canonical SMILES

CNC.Cl

Isomeric SMILES

C[15NH]C.Cl

Isotopic Tracer Studies:

Dimethylamine:HCl-15N, also known as N-Methylmethan(15N)amine hydrochloride, is a valuable tool in scientific research due to the presence of the stable isotope nitrogen-15 (15N). This isotope acts as a tracer, allowing researchers to track the movement and fate of dimethylamine within a biological system.

The specific properties of 15N enable researchers to distinguish it from naturally occurring nitrogen (14N) through various analytical techniques like mass spectrometry. This distinction allows them to monitor the incorporation and transformation of dimethylamine:HCl-15N in diverse research areas:

  • Metabolism studies: Researchers can use dimethylamine:HCl-15N to investigate the metabolic pathways of dimethylamine in organisms. By observing the incorporation of 15N into various downstream metabolites, they can gain insights into the breakdown and utilization of dimethylamine within the system .
  • Drug discovery and development: Dimethylamine:HCl-15N can be employed to study the absorption, distribution, metabolism, and excretion (ADME) profile of drugs containing a dimethylamine moiety. This information is crucial for understanding the pharmacokinetics and potential toxicity of these drugs .

Investigation of Enzyme Function and Mechanisms:

Dimethylamine:HCl-15N can be used to study the enzymatic reactions involving dimethylamine as a substrate. By incorporating the 15N isotope into the dimethylamine molecule, researchers can track the specific atoms involved in the reaction and gain insights into the enzyme mechanism. This information is valuable for understanding the function of enzymes and their potential roles in various biological processes .

Dimethylamine-15N hydrochloride is a nitrogen-labeled derivative of dimethylamine hydrochloride, with the chemical formula C2H8ClN\text{C}_2\text{H}_8\text{ClN} and a molecular weight of 81.545 g/mol. It is characterized by the presence of the stable isotope nitrogen-15, which is often used in various analytical and biological studies. This compound is typically encountered as a white crystalline solid that is soluble in water, making it suitable for various applications in chemistry and biology .

Dimethylamine hydrochloride is a corrosive and irritant compound. It can cause skin and eye irritation, and inhalation can irritate the respiratory tract. The following points summarize the safety concerns []:

  • Acute Toxicity: Oral LD50 (rat) = 1040 mg/kg []
  • Skin and Eye Irritation: Causes skin and eye irritation []
  • Respiratory Irritation: May cause respiratory irritation if inhaled []
  • Flammability: Not flammable, but combustible []
, primarily as a nucleophile due to the presence of the amine group. It can undergo reactions such as:

  • Alkylation: Reacting with alkyl halides to form quaternary ammonium salts.
  • Acylation: Forming amides when reacted with acid chlorides or anhydrides.
  • Formation of Metal Complexes: It can form stable complexes with metal ions, which is particularly useful in analytical chemistry .

The thermochemical properties of reactions involving dimethylamine derivatives have been documented, indicating specific enthalpy changes associated with various processes .

Dimethylamine-15N hydrochloride exhibits biological activity primarily due to its role as a nitrogen source in various biochemical pathways. The incorporation of nitrogen-15 allows for tracking and studying metabolic processes in organisms. Its derivatives have been investigated for potential applications in drug development and as intermediates in synthesizing biologically active compounds .

The synthesis of dimethylamine-15N hydrochloride can be achieved through several methods:

  • Ammonolysis: Reacting dimethylamine with nitrogen-15 labeled ammonium chloride.
  • Reduction: Starting from nitro compounds or nitriles that are reduced to amines using appropriate reducing agents.
  • Direct Labeling: Employing nitrogen-15 labeled precursors during the synthesis of dimethylamine to ensure incorporation into the final product .

These methods allow for the production of high-purity dimethylamine-15N hydrochloride suitable for research applications.

Dimethylamine-15N hydrochloride finds diverse applications, including:

  • Analytical Chemistry: Used as a reagent for determining the presence of metal ions through complex formation.
  • Biological Research: Acts as a tracer in metabolic studies to investigate nitrogen metabolism.
  • Pharmaceuticals: Serves as an intermediate in synthesizing various pharmaceutical compounds, aiding drug discovery efforts .

Studies involving dimethylamine-15N hydrochloride focus on its interactions with biological systems and other chemical entities. Its ability to form stable complexes with metal ions has been explored extensively, revealing insights into its reactivity and potential roles in biological processes. Additionally, its isotopic labeling allows researchers to trace its pathways within metabolic networks, providing valuable data on nitrogen utilization in organisms .

Several compounds share structural similarities with dimethylamine-15N hydrochloride. Below is a comparison highlighting their unique features:

CompoundFormulaNotable Features
Dimethylamine hydrochlorideC2H8ClN\text{C}_2\text{H}_8\text{ClN}Commonly used; lacks isotopic labeling
Trimethylamine hydrochlorideC3H12ClN\text{C}_3\text{H}_{12}\text{ClN}Larger alkyl group; different steric properties
Methylamine hydrochlorideCH5ClN\text{CH}_5\text{ClN}Smaller alkyl group; different reactivity
Hydroxylamine hydrochlorideH3ClN\text{H}_3\text{ClN}Contains hydroxyl group; used as a reducing agent
Ethylamine hydrochlorideC2H7ClN\text{C}_2\text{H}_7\text{ClN}Ethyl group instead of methyl; differing properties

Dimethylamine-15N hydrochloride's uniqueness lies in its isotopic labeling, which allows for enhanced tracking in biological and chemical studies compared to its non-labeled counterparts.

Molecular Composition and Isotopic Labeling

Dimethylamine-15N hydrochloride has a molecular formula of C₂H₈Cl¹⁵N and a molecular weight of 82.54 g/mol, differing from its non-labeled counterpart (C₂H₈ClN, 81.54 g/mol) by approximately 1 atomic mass unit due to the ¹⁵N substitution. The ¹⁵N isotope constitutes 98% of the nitrogen content in the labeled compound, ensuring minimal interference from naturally occurring ¹⁴N during analytical measurements.

Structural Features

  • Primary Structure: The molecule consists of a dimethylamine group ((CH₃)₂¹⁵NH⁺) bonded to a chloride ion (Cl⁻).
  • Isotopic Substitution: The ¹⁵N atom occupies the central position in the amine group, altering vibrational and rotational spectra compared to the standard compound.
  • SMILES Notation: The labeled variant is represented as C[¹⁵NH]C.Cl, whereas the non-labeled form is CNC.Cl.

Spectral Properties

  • NMR: The ¹⁵N nucleus exhibits a nuclear spin of ½, making it suitable for NMR studies. Its chemical shift is distinct from ¹⁴N, enabling precise tracking in metabolic pathways.
  • Mass Spectrometry: The +1 mass shift in labeled fragments aids in distinguishing isotopic patterns, particularly in proteomic analyses.

Table 1: Key Structural and Isotopic Properties

PropertyDimethylamine-15N HydrochlorideStandard Dimethylamine Hydrochloride
Molecular FormulaC₂H₈Cl¹⁵NC₂H₈ClN
Molecular Weight (g/mol)82.5481.54
¹⁵N Isotopic Purity98%<0.4% (natural abundance)
CAS Number75693-94-6506-59-2

Laboratory-Scale Synthesis Protocols

Laboratory-scale synthesis of dimethylamine-15N hydrochloride represents the most controlled and precise approach for producing this isotopically labeled compound. The fundamental method involves the direct reaction of dimethylamine-15N with hydrochloric acid under carefully controlled conditions [1] [2].

The standard laboratory protocol begins with the preparation of aqueous dimethylamine solution at concentrations up to 40 percent by weight [3]. The reaction is typically conducted at temperatures between 0°C and 25°C to prevent decomposition and ensure maximum isotopic retention [1]. The procedure involves slowly adding concentrated hydrochloric acid to the dimethylamine solution while maintaining vigorous stirring and temperature control below 15°C [4].

A refined laboratory method employs a salt formation approach where dimethylamine-15N is treated with anhydrous hydrogen chloride gas in a controlled atmosphere [5]. This method achieves yields of 90-98 percent with exceptional purity levels exceeding 98 percent [6] [7]. The reaction mixture is stirred for 30 minutes at 0°C, followed by evaporation of water under reduced pressure to obtain the crystalline product [1].

Advanced laboratory protocols incorporate the use of deuterated solvents and specialized equipment for isotope-sensitive preparations [8]. The synthesis utilizes Boc-protected intermediates and deuterated methylation reagents such as tosyl-d3 chloride to achieve controlled isotopic incorporation [8]. These methods demonstrate superior control over isotopic purity and minimize unwanted isotopic scrambling.

Industrial Production Techniques

Industrial production of dimethylamine-15N hydrochloride relies on scalable catalytic processes that can accommodate large-volume requirements while maintaining economic viability. The primary industrial approach involves the catalytic methylation of ammonia using methanol over zeolite-based catalysts at temperatures ranging from 300°C to 450°C [9] [10].

The industrial process employs continuous vapor-phase reactions conducted in fixed-bed reactors under pressures of 5 to 50 atmospheres [9]. The catalyst system typically consists of modified mordenite or silica-alumina compositions treated with aminopolycarboxylic acids to enhance dimethylamine selectivity [9]. The reaction yields a mixture of methylamines that requires subsequent separation and purification steps [10].

Large-scale production facilities utilize automated cascade systems designed for continuous operation with integrated purification stages [11]. The process involves multiple reaction zones with controlled temperature profiles and residence times optimized for maximum dimethylamine production [12]. Heat recovery systems and recycling of unreacted feedstock contribute to the overall process efficiency [11].

Industrial facilities typically produce 270,000 tons annually of dimethylamine through these catalytic processes [3] [13]. The conversion efficiency ranges from 60 to 80 percent per pass, with overall yields reaching 85 percent through recycling of unconverted reactants [9]. Quality control measures include continuous monitoring of catalyst activity and product composition using automated analytical systems [11].

15N Isotopic Enrichment Methods

The production of nitrogen-15 enriched dimethylamine hydrochloride requires specialized isotope separation techniques that can achieve high levels of isotopic purity. The most established method involves ion exchange chromatography using specialized resins capable of fractionating nitrogen isotopes [14] [15].

Ion exchange enrichment utilizes cation exchange resins loaded with ammonium ions to create isotopic fractionation during elution processes [14]. The separation factor for nitrogen isotopes in ion exchange systems ranges from 1.02 to 1.05, requiring cascade operations to achieve commercial enrichment levels [14]. The process operates at temperatures between 25°C and 80°C with carefully controlled pH conditions [15].

Chemical exchange methods employ the reaction between gaseous nitrogen oxides and nitric acid solutions to achieve isotopic separation [16] [17]. The nitric oxide-nitric acid exchange system operates at low temperatures with single-stage enrichment factors exceeding 1.03 [18]. This method requires multiple stages arranged in countercurrent configuration to achieve nitrogen-15 concentrations above 95 percent [16].

Distillation techniques utilize the vapor pressure differences between nitrogen-14 and nitrogen-15 compounds to achieve isotopic separation [19]. The process requires specialized columns operating at cryogenic temperatures with high reflux ratios to achieve significant enrichment [19]. While energy-intensive, distillation methods can achieve very high isotopic purities approaching 99 percent [19].

Advanced enrichment facilities employ hybrid processes combining chemical exchange with chromatographic separation to optimize both enrichment efficiency and production capacity [20]. These integrated systems achieve nitrogen-15 enrichment levels exceeding 98 percent while maintaining economically viable production rates [20].

Purification and Crystallization Processes

Purification of dimethylamine-15N hydrochloride requires specialized techniques that preserve isotopic integrity while achieving high chemical purity. The primary purification method involves recrystallization from absolute ethanol, which effectively removes ammonium chloride impurities commonly present in crude preparations [21] [22].

The recrystallization process begins with dissolving the crude product in hot absolute ethanol at temperatures near 78°C [22]. The solution is then cooled slowly to room temperature to promote formation of well-formed crystals with minimal isotopic fractionation [21]. This method achieves purities exceeding 98 percent while maintaining isotopic composition [22].

Azeotropic distillation represents an alternative purification approach that removes water and other volatile impurities through formation of azeotropic mixtures with toluene [1]. The process operates at 110°C under atmospheric pressure, effectively removing residual water that can cause hydrolysis and isotopic exchange [1]. This method achieves purities exceeding 99 percent with minimal isotopic loss [1].

Vacuum drying techniques are employed to remove trace solvents and moisture without thermal decomposition [23]. The process operates at temperatures between 40°C and 60°C under reduced pressure to prevent sublimation losses [23]. Drying is typically conducted in the presence of phosphorus pentoxide or other desiccants to achieve moisture levels below 100 parts per million [23].

Crystallization from acidic solutions provides enhanced control over crystal morphology and purity [24]. The process involves dissolving the compound in dilute hydrochloric acid followed by controlled neutralization to precipitate pure crystals [24]. This method effectively removes basic impurities while maintaining isotopic composition [24].

Quality Control and Analytical Verification

Quality control for dimethylamine-15N hydrochloride requires comprehensive analytical protocols that verify both chemical purity and isotopic composition. Nuclear magnetic resonance spectroscopy represents the primary method for determining nitrogen-15 enrichment levels with precision exceeding ±0.1 percent [25].

Nitrogen-15 nuclear magnetic resonance spectroscopy provides direct measurement of isotopic composition through observation of the nitrogen-15 signal [25]. The method requires specialized probes and temperature control to achieve optimal sensitivity and resolution [25]. Quantitative measurements are calibrated against certified reference standards with known isotopic composition [25].

Mass spectrometry techniques enable verification of molecular weight and detection of impurities at parts-per-million levels [26]. The method employs electron impact ionization with selected ion monitoring to achieve high sensitivity and specificity [26]. Isotope ratio mass spectrometry provides complementary verification of nitrogen-15 enrichment with precision exceeding ±0.05 per mil [26].

Elemental analysis confirms the stoichiometric composition of carbon, hydrogen, nitrogen, and chlorine with precision exceeding ±0.3 percent [23]. The method employs combustion analysis with thermal conductivity detection to determine elemental ratios [23]. Results are compared against theoretical values to verify product identity and purity [23].

Ion chromatography provides quantitative analysis of ionic impurities including ammonium, sodium, and other metal ions [23]. The method achieves detection limits below 10 parts per billion for most common impurities [23]. Chromatographic separation enables identification and quantification of individual impurity species [23].

Melting point determination serves as a rapid purity assessment method with precision exceeding ±0.5°C [6] [7]. Pure dimethylamine-15N hydrochloride exhibits a melting point of 170-173°C, with deviations indicating the presence of impurities [6] [7]. The method provides immediate feedback on purification effectiveness [6] [7].

Scalability of Production Methods

The scalability of dimethylamine-15N hydrochloride production depends on the balance between isotopic purity requirements and economic considerations. Laboratory-scale methods achieve the highest isotopic purity levels but are limited to gram quantities due to the specialized equipment and manual procedures required [27].

Pilot-scale production represents the optimal balance between purity and quantity, typically producing kilogram quantities with isotopic purities exceeding 95 percent [28]. These facilities employ semi-automated processes with enhanced quality control systems to maintain consistency across multiple batches [28]. The cost per kilogram ranges from $1,000 to $10,000 depending on isotopic purity requirements [28].

Commercial-scale production requires significant capital investment in specialized equipment designed for isotope handling and purification [11]. These facilities can produce metric tons annually but typically achieve lower isotopic purities due to the challenges of maintaining isotopic integrity at large scales [11]. The cost per kilogram decreases to $100-$1,000 for commercial quantities [11].

Industrial-scale production of isotopically labeled compounds remains challenging due to the specialized nature of isotope separation processes [11]. Current industrial capacity for nitrogen-15 compounds is limited to hundreds of tons annually worldwide [11]. The development of more efficient enrichment technologies and integrated production facilities continues to expand the scalability of isotope production [11].

Physical Description

Deliquescent solid; [Merck Index] White to off-white odorless solid; Hygroscopic; [Acros Organics MSDS]

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

81.0345270 g/mol

Monoisotopic Mass

81.0345270 g/mol

Heavy Atom Count

4

UNII

7M4CWB6AOK

Related CAS

124-40-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.000435 [mmHg]

Pictograms

Irritant

Corrosive;Irritant

General Manufacturing Information

Methanamine, N-methyl-, hydrochloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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